molecular formula C37H35N2NaO6S2 B12369049 sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate

sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate

Cat. No.: B12369049
M. Wt: 690.8 g/mol
InChI Key: XKTMIJODWOEBKO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate is a synthetic organic compound primarily used as a colorant in various industries. It is known for its vibrant blue color and is commonly referred to as Brilliant Blue FCF or FD&C Blue No. 1. This compound is widely used in processed foods, pharmaceuticals, dietary supplements, and cosmetics due to its stability and non-toxic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate involves the condensation of 2-formylbenzenesulfonic acid with the appropriate aniline derivative, followed by oxidation . The reaction typically occurs under acidic conditions, and the product is purified through crystallization or other purification techniques to ensure high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and stringent quality control measures to ensure consistency and purity. The final product is often formulated into a suitable form, such as a powder or granules, for ease of use in various applications .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and phenylmethyl groups.

    Reduction: Reduction reactions can occur, especially in the presence of reducing agents, affecting the azaniumylidene groups.

    Substitution: Substitution reactions are common, where functional groups on the benzene rings can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a pH indicator and a tracer dye due to its distinct color change properties under different pH conditions.

Biology: In biological research, it is employed in staining techniques to visualize cellular components and structures. It is also used in electrophoresis to track the movement of molecules.

Medicine: In the medical field, it is used in diagnostic procedures and as a marker in various assays. Its non-toxic nature makes it suitable for use in medical devices and pharmaceuticals.

Industry: Industrially, it is used in the manufacturing of cosmetics, soaps, and shampoos. It is also utilized in the food industry to color products like candies, beverages, and baked goods .

Mechanism of Action

The compound exerts its effects primarily through its interaction with light, absorbing specific wavelengths and reflecting others, which gives it its characteristic blue color. In biological systems, it can bind to proteins and other macromolecules, allowing for visualization and tracking. The molecular targets include cellular proteins and nucleic acids, and the pathways involved are primarily related to its staining and coloring properties .

Properties

Molecular Formula

C37H35N2NaO6S2

Molecular Weight

690.8 g/mol

IUPAC Name

sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate

InChI

InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1

InChI Key

XKTMIJODWOEBKO-UHFFFAOYSA-M

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+]

Origin of Product

United States

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